molecular formula C4H7BrO3 B14019753 Methyl (S)-2-bromo-2-methoxyacetate

Methyl (S)-2-bromo-2-methoxyacetate

Cat. No.: B14019753
M. Wt: 183.00 g/mol
InChI Key: TVLFFKVMWDJCFG-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-bromo-2-methoxyacetate is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (S)-2-bromo-2-methoxyacetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methoxyacetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Oxidation: Conducted in aqueous or organic solvents under reflux conditions.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.

Major Products:

    Substitution: Formation of substituted esters or amides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl (S)-2-bromo-2-methoxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (S)-2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, including oxidation and reduction. The compound’s chiral nature also makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Comparison with Similar Compounds

    Methyl 2-bromoacetate: Lacks the methoxy group, making it less versatile in certain reactions.

    Ethyl (S)-2-bromo-2-methoxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl ®-2-bromo-2-methoxyacetate: The enantiomer of the (S)-isomer, with different chiral properties and potential biological activities.

Uniqueness: Methyl (S)-2-bromo-2-methoxyacetate is unique due to its combination of bromine and methoxy functional groups, along with its chiral nature. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C4H7BrO3

Molecular Weight

183.00 g/mol

IUPAC Name

methyl (2S)-2-bromo-2-methoxyacetate

InChI

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3/t3-/m1/s1

InChI Key

TVLFFKVMWDJCFG-GSVOUGTGSA-N

Isomeric SMILES

CO[C@H](C(=O)OC)Br

Canonical SMILES

COC(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.